

# Application Note: Topical Formulation of (R)-Funapide for Preclinical Studies

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## Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B8175959

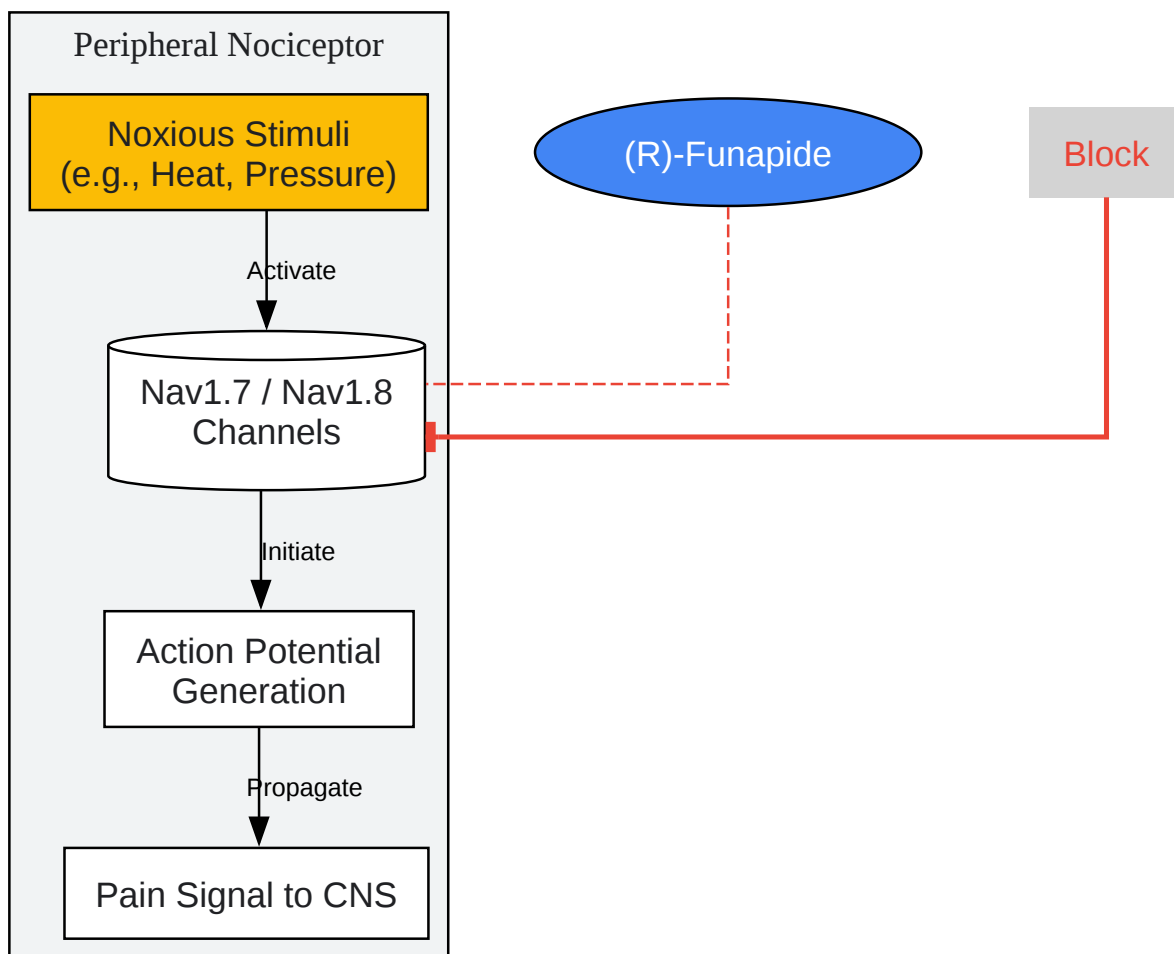
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Audience: Researchers, scientists, and drug development professionals.

Introduction **(R)-Funapide** is the R-enantiomer of Funapide (also known as TV-45070 or XEN402), a potent, state-dependent blocker of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.[1][2][3] These channels are critical for the transmission of pain signals in the peripheral nervous system.[1] While the development of Funapide, which was evaluated in both oral and topical formulations for conditions like postherpetic neuralgia, was discontinued, the underlying mechanism remains a compelling target for non-opioid analgesia.[4][5] This document provides detailed protocols and application notes for the development and preclinical evaluation of a topical formulation of **(R)-Funapide**, intended to deliver the active pharmaceutical ingredient (API) directly to the site of pain, thereby maximizing local efficacy and minimizing potential systemic side effects.

## Mechanism of Action

**(R)-Funapide**, like its racemate, is presumed to exert its analgesic effect by inhibiting Nav1.7 and Nav1.8 channels located on the terminals of peripheral nociceptive neurons.[1][3] The Nav1.7 channel is considered a key regulator of pain thresholds, while Nav1.8 is crucial for the propagation of action potentials in response to noxious stimuli. By blocking these channels, **(R)-Funapide** can reduce neuronal hyperexcitability, dampen the transmission of pain signals to the central nervous system, and ultimately produce a local analgesic effect.[2]



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Figure 1: **(R)-Funapide** blocks Nav1.7/1.8 channels to inhibit pain signaling.

## Physicochemical Properties of Funapide

A thorough understanding of the physicochemical properties of the API is essential for designing a stable and effective topical formulation.[6]

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>14</sub> F <sub>3</sub> NO <sub>5</sub>	[7]
Molecular Weight	429.35 g/mol	[8]
XLogP3	3.5	
Solubility	Soluble in DMSO (85.87 mg/mL)	[7]
Appearance	Solid Powder	[7]

Note: Data corresponds to Funapide, the racemic mixture.

## Topical Formulation Development

The goal is to create a formulation that ensures the stable delivery of **(R)-Funapide** across the stratum corneum to reach the target nerve endings in the epidermis and dermis. Clinical trials with Funapide utilized 4% and 8% (w/w) ointments.[9] A thermosensitive hydrogel has also been explored for extended-release.[10]

### 3.1. Example Formulation: Simple Ointment (4% w/w)

This protocol describes a basic ointment formulation suitable for initial preclinical testing. Excipients should be of pharmaceutical grade.

Materials:

- **(R)-Funapide** powder
- White Petrolatum
- Mineral Oil
- Propylene Glycol (as a penetration enhancer/solvent)
- Glass mortar and pestle or ointment mill
- Spatula

- Weighing balance

Protocol:

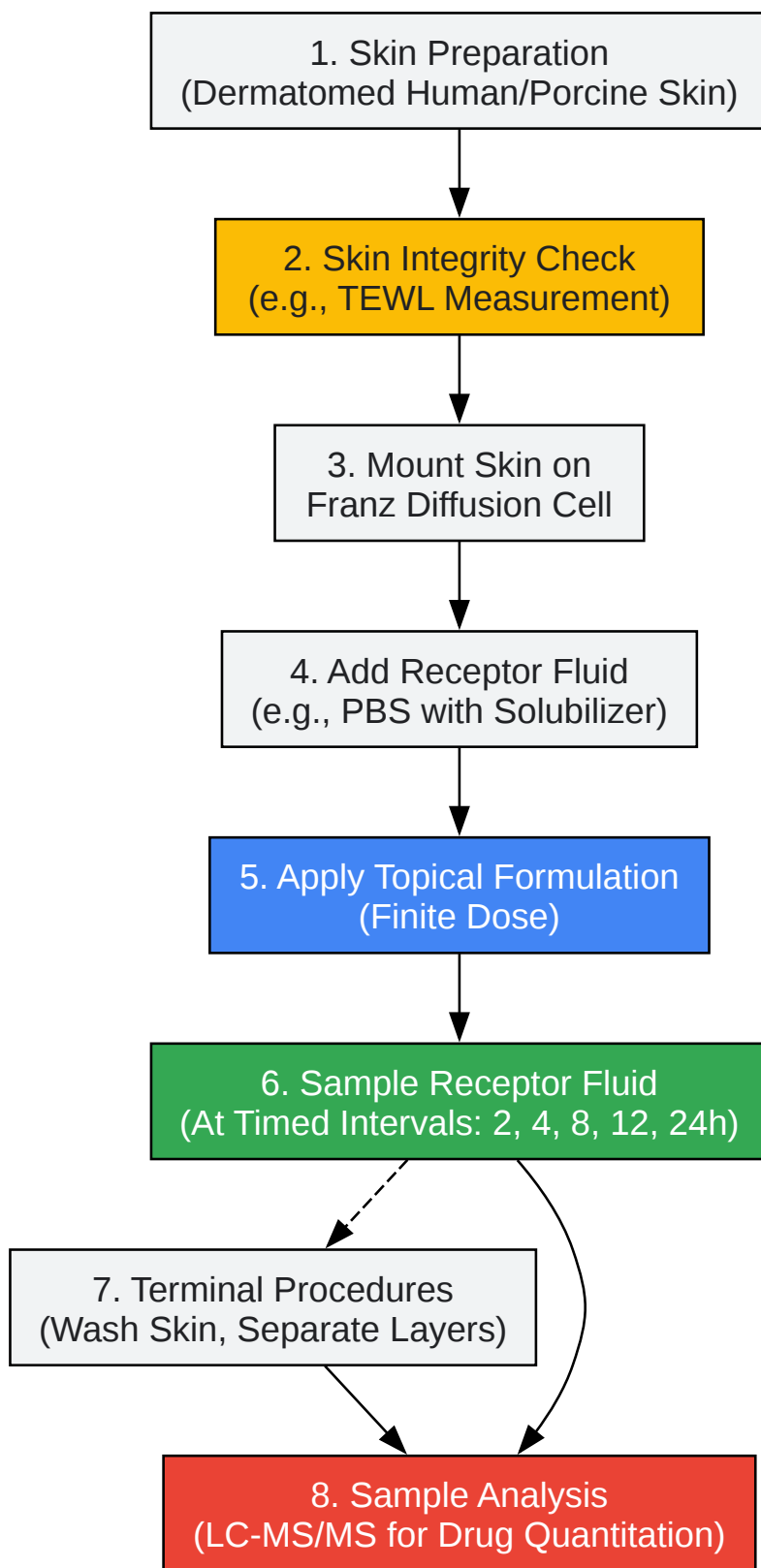
- Levigation: Weigh 40 mg of **(R)-Funapide** powder. In a glass mortar, add a small amount of propylene glycol and levigate the powder with the pestle to form a smooth, uniform paste. This step ensures fine particle dispersion and prevents grittiness.
- Incorporation: Weigh 960 mg of white petrolatum. Incorporate the petrolatum into the paste in small increments using geometric dilution. Mix thoroughly with the pestle or spatula after each addition until the mixture is homogenous.
- Homogenization: For larger batches or improved uniformity, pass the mixture through an ointment mill according to the manufacturer's instructions.
- Packaging: Transfer the final ointment into an opaque, airtight container to protect it from light and degradation. Store at a controlled room temperature.

## Preclinical Evaluation Protocols

A phased approach involving in vitro and in vivo studies is critical for evaluating the performance and safety of the topical formulation.<sup>[11][12]</sup>

### 4.1. In Vitro Skin Permeation Testing (IVPT)

IVPT is the gold standard for assessing the rate and extent of a drug's absorption into and across the skin.<sup>[13][14][15]</sup> This protocol uses the Franz diffusion cell, a well-established model.<sup>[16]</sup>



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Figure 2: Workflow for In Vitro Skin Permeation Testing (IVPT).

## Protocol:

- Membrane Preparation: Use dermatomed human or porcine skin (approx. 500  $\mu\text{m}$  thickness). Thaw frozen skin and cut sections to fit the Franz diffusion cells.[\[17\]](#)
- Cell Setup: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
- Receptor Fluid: Fill the receptor chamber with a suitable fluid (e.g., phosphate-buffered saline with 0.1% Tween 80 to ensure sink conditions). Maintain the temperature at 32°C to simulate skin surface temperature.
- Dosing: Apply a finite dose (e.g., 5-10  $\text{mg}/\text{cm}^2$ ) of the **(R)-Funapide** formulation to the skin surface in the donor chamber.[\[13\]](#)
- Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid for analysis. Replace the sampled volume with fresh, pre-warmed receptor fluid.
- Terminal Analysis: At the end of the experiment, dismount the skin. Wash the surface to remove unabsorbed formulation. The skin can be further processed by tape stripping (to analyze stratum corneum content) or heat separation (to separate epidermis and dermis).
- Quantification: Analyze the concentration of **(R)-Funapide** in the receptor fluid and skin layers using a validated LC-MS/MS method.

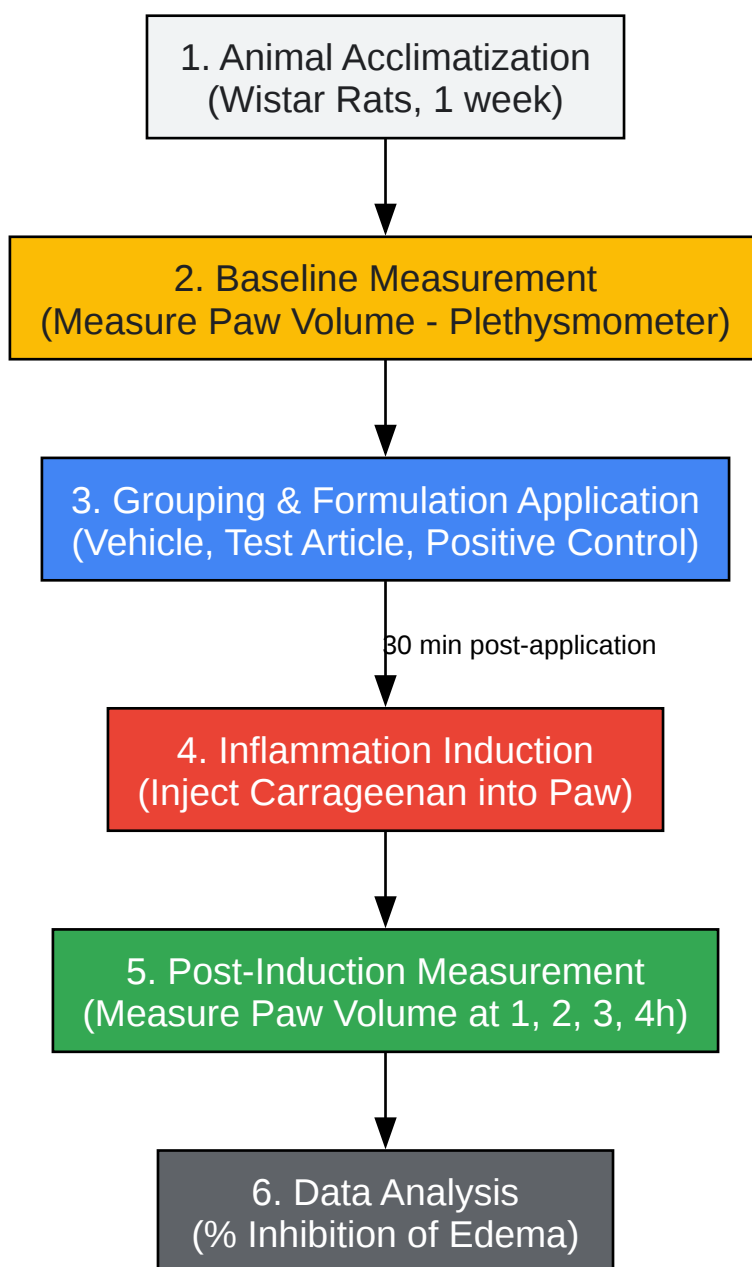
## Data Presentation: IVPT Results

Time (h)	Cumulative Amount Permeated ( $\mu\text{g}/\text{cm}^2$ )	Flux ( $\mu\text{g}/\text{cm}^2/\text{h}$ )
2	$0.5 \pm 0.1$	0.25
4	$1.2 \pm 0.3$	0.35
8	$3.0 \pm 0.6$	0.45
12	$5.1 \pm 0.9$	0.53
24	$11.5 \pm 2.1$	0.56

Table represents example data (Mean  $\pm$  SD, n=6).

#### 4.2. In Vivo Efficacy Testing: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory and analgesic effects of topical agents in rodents.[\[18\]](#)



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Figure 3: Workflow for an In Vivo Paw Edema Efficacy Study.

Protocol:

- Animals: Use male Wistar rats (150-200 g). Acclimatize animals for at least one week before the experiment.[18]

- **Baseline Measurement:** Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- **Grouping:** Divide animals into groups (n=6-8 per group):
  - Group 1: Vehicle control (ointment base).
  - Group 2: **(R)-Funapide** 4% ointment.
  - Group 3: Positive control (e.g., topical diclofenac gel).
- **Formulation Application:** Apply a standardized amount of the assigned formulation to the plantar surface of the right hind paw.
- **Inflammation Induction:** 30 minutes after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the treated paw.
- **Edema Measurement:** Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
- **Data Analysis:** Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:  $\% \text{ Inhibition} = [(V_c - V_o)_{\text{control}} - (V_t - V_o)_{\text{treated}}] / (V_c - V_o)_{\text{control}} * 100$  Where  $V_o$  is the initial paw volume,  $V_c$  is the paw volume of the control group at a specific time, and  $V_t$  is the paw volume of the treated group at the same time.

#### Data Presentation: Paw Edema Results

Group	Paw Volume Increase (mL) at 3h	% Inhibition of Edema
Vehicle Control	0.85 ± 0.12	-
(R)-Funapide 4%	0.48 ± 0.09	43.5%
Diclofenac Gel	0.41 ± 0.07	51.8%

Table represents example data (Mean ± SD, n=8).

### 4.3. Preclinical Safety Studies

Before advancing to clinical trials, regulatory agencies require a set of non-clinical safety studies for topical drugs.[11] These typically include:

- Primary Skin Irritation: To assess redness, edema, and other signs of irritation after a single application.
- Dermal Sensitization: To evaluate the potential for the formulation to cause an allergic contact dermatitis response after repeated exposure.
- Repeat-Dose Dermal Toxicity: To assess cumulative local and systemic effects after daily application for a specified duration (e.g., 28 days).[19]
- Phototoxicity: Required if the drug absorbs UV/visible light, to assess for light-induced skin reactions.[19]

These studies should be conducted under Good Laboratory Practice (GLP) conditions using the final intended clinical formulation.[12]

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